1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
CAS No.: 1354962-91-6
Cat. No.: VC2844855
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354962-91-6 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | 1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H |
| Standard InChI Key | APNIFZAPFMAMAD-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl |
| Canonical SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl |
Introduction
Chemical Identity and Physical Properties
Chemical Identification
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a well-defined chemical entity with specific identifying characteristics. The compound is cataloged with CAS Registry Number 1354962-91-6, providing a unique identifier within chemical databases. This designation ensures unambiguous identification of the compound for research and reference purposes. The compound's molecular structure incorporates a 1,2,4-oxadiazole heterocycle with a 2-methoxyphenyl substituent at position 3 and an ethylamine group (specifically, an ethan-1-amine moiety) at position 5, with the amine group present as a hydrochloride salt.
Molecular Properties
The compound possesses a molecular formula of C₁₁H₁₄ClN₃O₂, combining carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in a specific arrangement. This molecular composition yields a precise molecular weight of 255.7 g/mol, which influences its physical behavior in various chemical environments. The structural complexity of this compound arises from the combination of the heterocyclic oxadiazole core, aromatic methoxyphenyl group, and basic amine functionality, creating a molecule with mixed lipophilic and hydrophilic regions.
Structural Characteristics
Table 1 presents the comprehensive identifying information for 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride:
| Parameter | Value |
|---|---|
| CAS Number | 1354962-91-6 |
| Molecular Formula | C₁₁H₁₄ClN₃O₂ |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | 1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3O2.ClH/c1-7(12)11-13-10(14-16-11)8-5-3-4-6-9(8)15-2;/h3-7H,12H2,1-2H3;1H |
| Standard InChIKey | APNIFZAPFMAMAD-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl |
| Canonical SMILES | CC(C1=NC(=NO1)C2=CC=CC=C2OC)N.Cl |
| PubChem Compound ID | 56810229 |
Table 1: Chemical identification parameters for 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride.
Structural Analysis and Comparative Assessment
Core Structure Significance
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride features a 1,2,4-oxadiazole heterocyclic core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural element is significant in medicinal chemistry and drug development due to its unique electronic properties and hydrogen bonding capabilities . The 1,2,4-oxadiazole ring serves as an important bioisostere for other heterocycles in pharmaceutical compounds, potentially enhancing metabolic stability and modifying pharmacokinetic properties.
Comparison with Structural Analogues
Several structural analogues of the target compound exist with variations in the position of the methoxy group on the phenyl ring or changes in the alkyl chain length. Table 2 presents a comparison between the target compound and its close structural analogues found in the search results:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride | C₁₁H₁₄ClN₃O₂ | 255.7 g/mol | 2-Methoxyphenyl group; HCl salt |
| 1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | C₁₁H₁₃N₃O₂ | 219.24 g/mol | 3-Methoxyphenyl group; free base |
| 2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | C₁₁H₁₃N₃O₂ | 219.24 g/mol | 3-Methoxyphenyl group; ethylamine chain position |
Table 2: Comparison of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride with structural analogues .
The primary differences between these compounds lie in the position of the methoxy substituent on the phenyl ring (ortho vs. meta position) and the presence or absence of the hydrochloride salt form. These subtle structural variations can significantly impact the compounds' physicochemical properties, including solubility, lipophilicity, and binding interactions with biological targets. The meta-substituted analogues (compounds with 3-methoxyphenyl groups) might exhibit different electronic distributions across the oxadiazole ring system compared to the ortho-substituted target compound .
Synthesis Methodologies
General Approaches to 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazole derivatives, including 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, typically follows established methodologies in heterocyclic chemistry. Several synthetic routes have been developed for creating the 1,2,4-oxadiazole scaffold, with most approaches falling into two major categories: (1) heterocyclization reactions between amidoximes and carboxylic acid derivatives, and (2) 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides .
Amidoxime-Based Synthesis
The most common and well-established method for synthesizing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This approach, first proposed by Tiemann and Krüger, typically proceeds through two key steps: O-acylation followed by cyclodehydration . For the synthesis of the target compound, this would likely involve a reaction between a 2-methoxybenzamidoxime and an appropriate acetic acid derivative containing a protected amine functionality.
The reaction can be catalyzed by various reagents, including TBAF (tetrabutylammonium fluoride) or pyridine, which improve synthesis efficacy . Modern variations of this approach employ activated carboxylic acids using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which can enhance yields and reduce reaction times .
Recent Innovations in Synthesis
Recent advancements in the synthesis of 1,2,4-oxadiazoles offer promising alternatives for preparing compounds like 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. One notable approach is the one-pot synthetic procedure developed by Baykov et al., which enables the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) . While this method offers advantages in terms of simplified purification, it may have limitations when functional groups like hydroxyl or amino groups are present in the carboxylic acid ester component.
Another innovative method reported by Zarei M. involves a one-pot synthesis using amidoximes and carboxylic acids with Vilsmeier reagent activation of the carboxylic acid group . This approach has demonstrated good to excellent yields (61-93%) and benefits from readily available starting materials and simplified purification protocols.
For the specific synthesis of 1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, one could envision adapting these methodologies using appropriate 2-methoxyphenyl-containing precursors, followed by conversion to the hydrochloride salt form.
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